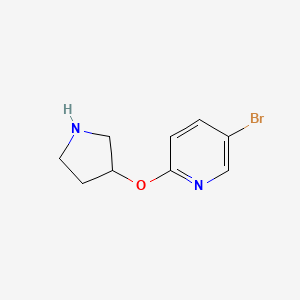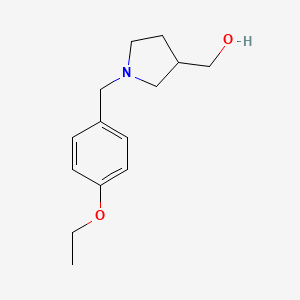![molecular formula C9H11N3OS B1488853 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 2092797-68-5](/img/structure/B1488853.png)
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
説明
“3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the design and creation of these compounds, which are then screened against Mycobacteria . Another method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been investigated using X-ray diffraction . In crystals, the tautomeric form with a localized N(1)=C(2) bond is realized .Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones include their synthesis through various methods. One such method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .科学的研究の応用
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been explored for their potential as antitubercular agents . These compounds have shown significant activity against Mycobacterium tuberculosis strains, including H37Ra and BCG. The non-cytotoxic nature of these compounds makes them promising candidates for further development as tuberculosis treatments.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A series of thieno[2,3-d]pyrimidin derivatives have been synthesized and characterized for their ability to inhibit the EGFR . EGFR is a critical target in cancer therapy, and these compounds have demonstrated potent antitumor activity, particularly against the human pulmonary carcinoma cell line A549.
Cytochrome bd Oxidase Inhibition
The compound class has been investigated for its inhibitory effects on cytochrome bd oxidase, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . This research could lead to new therapeutic strategies targeting the energy metabolism of tuberculosis bacteria.
Biochemical Studies
In biochemical research, thieno[2,3-d]pyrimidin-4(3H)-one derivatives are used as chemical probes to study various biological processes . Their interactions with different enzymes and receptors can shed light on the mechanisms of diseases and inform the development of new drugs.
Pharmacological Research
These compounds are valuable tools in pharmacological studies due to their diverse biological activities. They serve as a basis for the development of new pharmacological agents with potential applications in treating various diseases .
Organic Synthesis
In organic chemistry, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives involves innovative approaches and methodologies . These compounds are not only significant for their biological activities but also for advancing synthetic techniques and strategies.
Chemical Engineering
The compound’s synthesis and characterization involve complex chemical engineering processes . The optimization of these processes is crucial for the large-scale production and quality control of pharmaceutical agents.
Materials Science
While direct applications in materials science are not explicitly documented for this specific compound, related thieno[2,3-d]pyrimidin derivatives are often studied for their electronic and structural properties, which can be relevant in the development of new materials .
将来の方向性
Thieno[2,3-d]pyrimidin-4(3H)-ones, including “3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one”, have potential to be developed as antitubercular agents . This suggests that future research could focus on further development and testing of these compounds for their antimycobacterial activity.
作用機序
Target of Action
The primary target of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in the energy metabolism pathway leads to ATP depletion, which is detrimental to the survival of the bacteria .
Pharmacokinetics
Its antimycobacterial activity suggests that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The result of the action of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is the death of Mycobacterium tuberculosis due to ATP depletion . This compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Action Environment
The action of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one can be influenced by various environmental factors. For instance, the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the potency of this compound
特性
IUPAC Name |
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-6-11-8-7(2-5-14-8)9(13)12(6)4-3-10/h2,5H,3-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETBPQUAEQKGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)

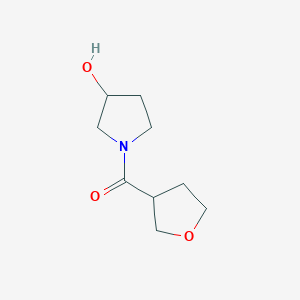
![2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine](/img/structure/B1488773.png)
![[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488774.png)
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488775.png)
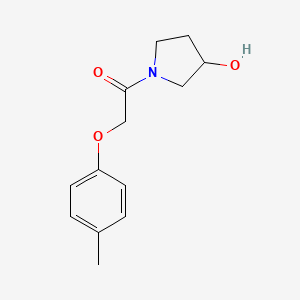


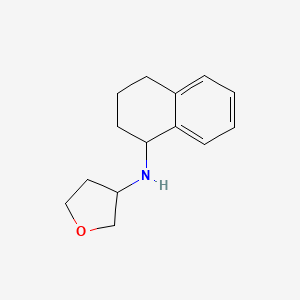
![N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1488785.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1488790.png)
